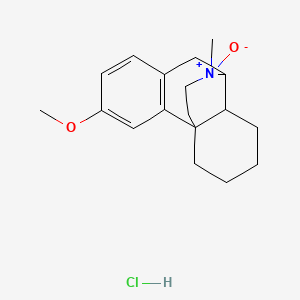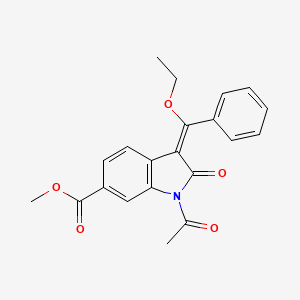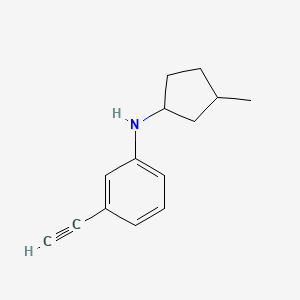
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains both a pyrrolidine ring and a naphthalene moiety. It is synthesized through various methods, which we’ll explore next.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a naphthalene derivative (such as 2-naphthol) with a chiral pyrrolidine carboxylic acid derivative. The stereochemistry of the pyrrolidine ring is crucial, as the compound is specified as “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate.”
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, the naphthalene derivative reacts with the pyrrolidine carboxylic acid in the presence of a Lewis acid catalyst (such as BF₃·Et₂O) to form the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or resolution techniques. These methods ensure the desired stereochemistry.
Analyse Des Réactions Chimiques
Reactivity: “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: The naphthalene moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the naphthalene substituent.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation yields the carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules.
- Its stereochemistry makes it valuable for asymmetric synthesis.
- Research investigates its potential as a bioactive compound.
- Biological assays explore its interactions with enzymes and receptors.
- It may find applications in agrochemicals, pharmaceuticals, or materials science.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical stereochemistry, related pyrrolidine derivatives and naphthalene-based compounds exist. Notable examples include :
- [Compound A]: A structurally similar pyrrolidine derivative.
- [Compound B]: A naphthalene-based compound with different substituents.
: [Reference for Compound A] : [Reference for Compound B]
Propriétés
IUPAC Name |
methyl 4-naphthalen-2-yloxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZZDPOIZWALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride](/img/structure/B12107248.png)
![L-Phenylalanine, N-[3-(4-hydroxy-3-Methoxyphenypropyl]-L-a-aspartyl-, 2-Methyl ester Suppliersl)](/img/structure/B12107264.png)
![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)








